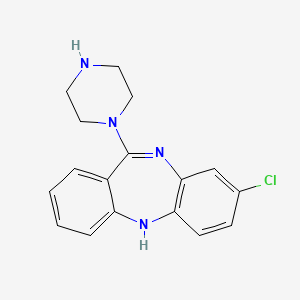

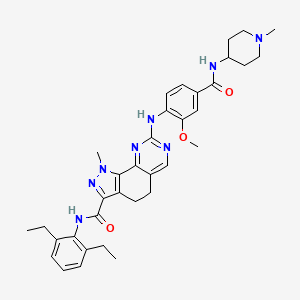

![molecular formula C20H16N6 B609689 6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline CAS No. 1185763-69-2](/img/structure/B609689.png)

6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline

概要

説明

The compound “6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline” has a CAS Number of 1185763-69-2 and a molecular weight of 340.39 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H16N6/c1-25-13-16(11-23-25)19-6-7-20-22-12-17(26(20)24-19)10-14-4-5-18-15(9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 340.39 . More specific physical and chemical properties such as boiling point, density, solubility, and pKa are not available in the current resources .科学的研究の応用

MET Kinase Inhibition

NVP-BVU972 is a selective and potent MET kinase inhibitor . MET kinase plays a crucial role in embryonic development and wound healing . The compound has an IC50 (half maximal inhibitory concentration) of 14 nM, indicating its high potency .

Inhibition of Other Kinases

While NVP-BVU972 is primarily a MET kinase inhibitor, it also displays low inhibition against other kinases, including the most closely related kinase RON . However, the IC50 values for these other kinases are more than 1000 nM, indicating that NVP-BVU972 is much less effective against them .

Suppression of MET Phosphorylation

NVP-BVU972 suppresses constitutive MET phosphorylation in GTL-16 cells or HGF-stimulated MET phosphorylation in A549 cells . This suppression occurs with IC50 values of 7.3 and 22 nM, respectively .

Inhibition of Cell Proliferation

NVP-BVU972 potently prevents the growth of the MET gene amplified cell lines GTL-16, MKN-45, and EBC-1 . The IC50 values for these cell lines are 66, 82, and 32 nM, respectively .

Resistance to Mutations

Certain mutations, such as Y1230 and D1228, cause dramatic shifts in the measured IC50 values for NVP-BVU972 . However, resistance triggered by the V1155L mutation is more limited to NVP-BVU972 .

Reduction in TPR-MET Phosphorylation

NVP-BVU972 leads to a dose-dependent reduction in TPR-MET phosphorylation when applied to BaF3 cells expressing wild-type TPR-MET . However, certain mutations, such as Y1230H, D1228A, F1200I, and L1195V, interfere with the potency of NVP-BVU972 to prevent TPR-MET phosphorylation .

Safety and Hazards

作用機序

NVP-BVU972, also known as 6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline, is a potent and selective inhibitor of the c-Met receptor tyrosine kinase . This compound has been studied for its potential in cancer treatment due to its ability to inhibit the proliferation of cancer cells .

Target of Action

The primary target of NVP-BVU972 is the c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR) . This receptor plays a crucial role in embryonic development and wound healing .

Mode of Action

NVP-BVU972 inhibits the c-Met receptor by binding to it, thereby preventing its activation . This inhibition is effective against both the wild-type c-Met receptor and various mutant forms of the receptor . The compound has been shown to inhibit the phosphorylation of the c-Met receptor in a dose-dependent manner .

Biochemical Pathways

By inhibiting the c-Met receptor, NVP-BVU972 affects several downstream signaling pathways that are involved in cell proliferation, survival, and migration . These include the PI3K/AKT and MAPK/ERK pathways, which play key roles in cell growth and survival .

Pharmacokinetics

It is known that the compound is soluble in dmso and ethanol, but insoluble in water . This suggests that the compound’s bioavailability may be influenced by its solub

特性

IUPAC Name |

6-[[6-(1-methylpyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6/c1-25-13-16(11-23-25)19-6-7-20-22-12-17(26(20)24-19)10-14-4-5-18-15(9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCNPRCUHHDYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN3C(=NC=C3CC4=CC5=C(C=C4)N=CC=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657890 | |

| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline | |

CAS RN |

1185763-69-2 | |

| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does NVP-BVU972 interact with its target, c-MET, and what are the downstream effects of this interaction?

A1: NVP-BVU972 functions as a selective inhibitor of the c-MET receptor tyrosine kinase. [, ] It binds to the kinase domain of c-MET, specifically interacting with the tyrosine residue Y1230, which plays a crucial role in inhibitor binding. [, ] This binding event prevents c-MET from becoming activated, thereby inhibiting downstream signaling pathways typically involved in cell growth, proliferation, and survival. []

Q2: What makes the Y1230 residue so critical for NVP-BVU972's activity and potential for resistance?

A2: The crystal structure of the c-MET kinase domain in complex with NVP-BVU972 revealed that Y1230 is directly involved in the binding interaction. [, ] This interaction is crucial for the inhibitor's ability to block c-MET activation. Notably, resistance screens identified mutations in Y1230 as a primary mechanism of acquired resistance to NVP-BVU972. [, ] These mutations likely disrupt the crucial binding interaction, rendering the inhibitor less effective.

Q3: Are there other c-MET inhibitors that share a similar binding mode and potential for resistance as NVP-BVU972?

A3: Yes, several other selective c-MET inhibitors are predicted to bind in a manner similar to NVP-BVU972. [] This suggests that the Y1230 residue could be a common site for resistance mutations to emerge against this class of inhibitors. The research highlights the importance of monitoring for such mutations in patients undergoing treatment with these compounds. []

Q4: How does the resistance profile of NVP-BVU972 compare to that of another c-MET inhibitor, AMG 458?

A4: Interestingly, while both NVP-BVU972 and AMG 458 inhibit c-MET, they elicit distinct resistance profiles. [] Resistance screens using AMG 458 revealed a predominance of mutations in the F1200 residue of c-MET, unlike the Y1230 mutations frequently observed with NVP-BVU972. [] This difference suggests that AMG 458 likely interacts with c-MET through a different binding mode compared to NVP-BVU972. This finding underscores the impact of inhibitor binding mode on the development of resistance mutations.

- A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients.

- Abstract 4738: Cellular resistance screening with a novel selective c-Met inhibitor reveals a spectrum of missense mutations that partially overlap with activating mutations found in cancer patients.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

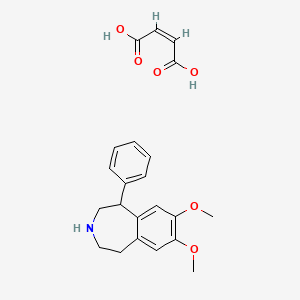

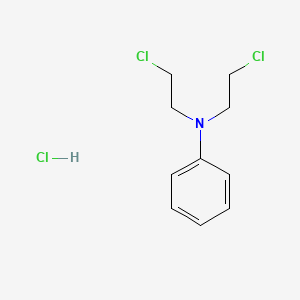

![2-[1-(4,4-Difluorocyclohexyl)-piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide](/img/structure/B609609.png)

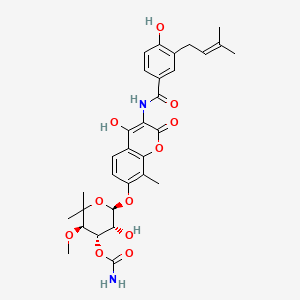

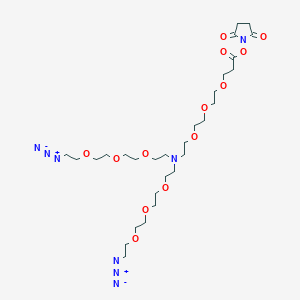

![methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate](/img/structure/B609619.png)